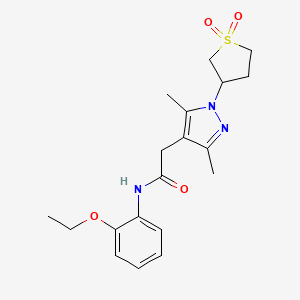
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antimicrobial activity and its mechanism of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized by its molecular formula C15H18N2O3S. The presence of the tetrahydrothiophene moiety and the pyrazole ring contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations demonstrated significant antifungal activity against various strains, including those resistant to conventional treatments.
In Vitro Studies
In a study published in PMC, several synthesized derivatives were tested using the disc diffusion method and minimal inhibitory concentration (MIC) assays. The results indicated that compounds similar to our target demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Moderate |
| Control (Fluconazole) | 16 | Low |
The proposed mechanism of action involves inhibition of specific enzymes crucial for fungal cell wall synthesis. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death .
Case Studies
Case Study 1: Antifungal Efficacy Against COVID-19 Related Infections
A recent clinical trial evaluated the effectiveness of this compound in patients suffering from COVID-19-associated pulmonary aspergillosis (CAPA). The study indicated a reduction in fungal load and improved patient outcomes when administered alongside standard antiviral therapies .
Case Study 2: Resistance Profiles
Another investigation focused on the resistance profiles of various fungal strains against this compound. Results showed that it retained activity against strains previously resistant to azole antifungals, suggesting a potential role in treating resistant infections .
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-26-18-8-6-5-7-17(18)20-19(23)11-16-13(2)21-22(14(16)3)15-9-10-27(24,25)12-15/h5-8,15H,4,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHEKQDSDFDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














